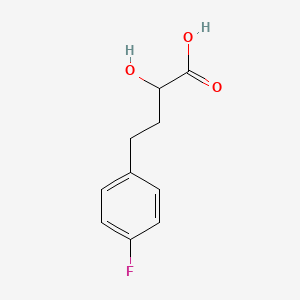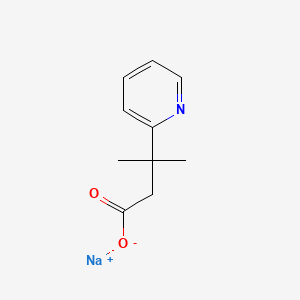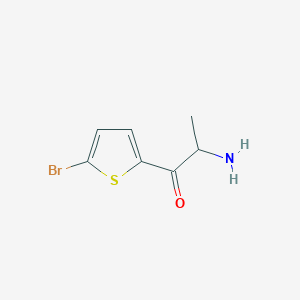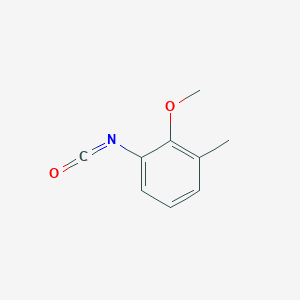
3-((Tetrahydro-2h-pyran-4-yl)methyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydropyran moiety via a methylene bridge. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and tetrahydropyran, making it valuable in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a tetrahydropyran-4-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The tetrahydropyran moiety can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the pyrrolidine moiety.
Pyrrolidine: A basic structure without the tetrahydropyran ring.
4-(Hydroxymethyl)tetrahydropyran: A compound with a hydroxymethyl group instead of the pyrrolidine ring.
Uniqueness
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine is unique due to its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
3-(oxan-4-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H19NO/c1-4-11-8-10(1)7-9-2-5-12-6-3-9/h9-11H,1-8H2 |
Clé InChI |
RJTIUZVAEPCYSX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)






![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)

